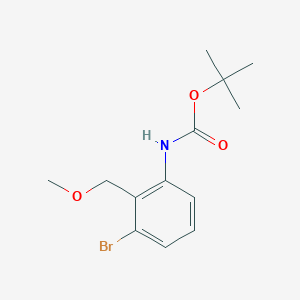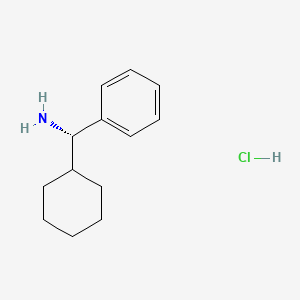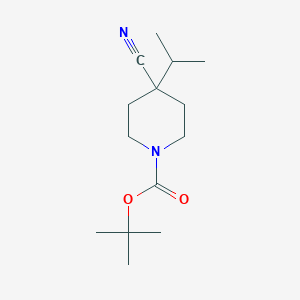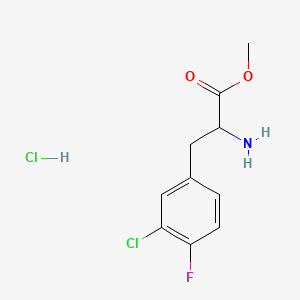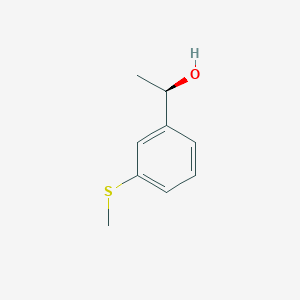
(R)-1-(3-(Methylthio)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is an organic compound characterized by the presence of a phenyl ring substituted with a methylsulfanyl group and an ethan-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol typically involves the reduction of the corresponding ketone precursor, 3-(methylsulfanyl)acetophenone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol may involve the use of biocatalysts or whole-cell biotransformations. For example, recombinant Escherichia coli cells expressing specific reductase enzymes can be employed to achieve high enantiomeric excess and yield . The reaction conditions are optimized to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol can undergo oxidation reactions to form the corresponding ketone, 3-(methylsulfanyl)acetophenone. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced further to form the corresponding alkane, although this is less common.
Substitution: The hydroxyl group in (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol can be substituted with other functional groups using reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed:
Oxidation: 3-(Methylsulfanyl)acetophenone.
Reduction: The corresponding alkane.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
(1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemical effects in various reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It can be used in the synthesis of specialty chemicals and as an intermediate in the production of other valuable compounds.
作用机制
The mechanism of action of (1R)-1-[3-(methylsulfanyl)phenyl]ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The methylsulfanyl group can influence the compound’s binding affinity and specificity towards its molecular targets.
相似化合物的比较
®-1-[3-(Trifluoromethyl)phenyl]ethanol: This compound has a trifluoromethyl group instead of a methylsulfanyl group, which can significantly alter its chemical and biological properties.
1-(3-Methoxyphenyl)ethanol: The presence of a methoxy group instead of a methylsulfanyl group can affect the compound’s reactivity and interactions with other molecules.
Uniqueness: (1R)-1-[3-(Methylsulfanyl)phenyl]ethan-1-ol is unique due to the presence of the methylsulfanyl group, which can impart distinct electronic and steric effects. These effects can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC 名称 |
(1R)-1-(3-methylsulfanylphenyl)ethanol |
InChI |
InChI=1S/C9H12OS/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m1/s1 |
InChI 键 |
YXMYZYXSEIMZQD-SSDOTTSWSA-N |
手性 SMILES |
C[C@H](C1=CC(=CC=C1)SC)O |
规范 SMILES |
CC(C1=CC(=CC=C1)SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromophenyl)(oxan-4-yl)imino-lambda6-sulfanyl]one](/img/structure/B15300466.png)
![4-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B15300474.png)
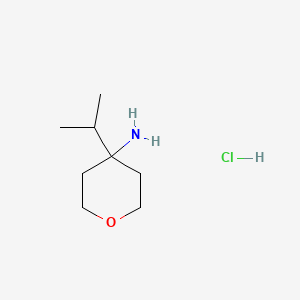
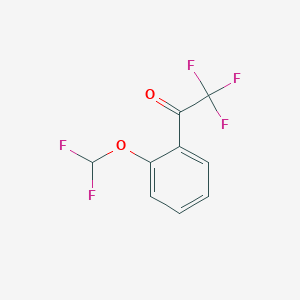
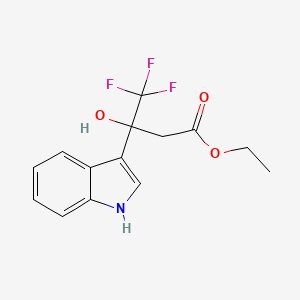
![7-(Methoxymethyl)-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B15300486.png)
![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]propanamide dihydrochloride](/img/structure/B15300494.png)
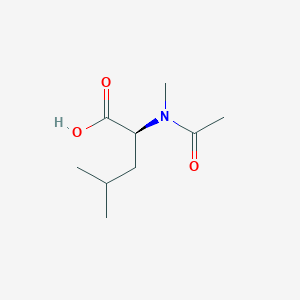
![ethyl (10E)-10-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-triene-5-carboxylate](/img/structure/B15300517.png)
![2,2-Difluoro-2-{2-[2-fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B15300527.png)
